Tert-butyl (3-bromo-5-fluorophenyl)carbamate
Description
Tert-butyl (3-bromo-5-fluorophenyl)carbamate (CAS 1870366-60-1) is a brominated and fluorinated aromatic carbamate derivative. Its molecular structure comprises a tert-butyl carbamate group attached to a phenyl ring substituted with bromine and fluorine at the 3- and 5-positions, respectively. This compound is widely utilized in organic synthesis, particularly as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a building block for pharmaceuticals or agrochemicals due to its stability and reactivity .
Properties
Molecular Formula |
C11H13BrFNO2 |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CYZOFJXGDFDBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-bromo-5-fluorophenyl)carbamate typically involves the reaction of 3-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature for several hours . Another method involves the use of diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as precise temperature control, efficient mixing, and advanced purification techniques like flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-bromo-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like N-ethyl-N,N-diisopropylamine (DIPEA) and catalysts such as diphenylphosphoryl azide. Solvents like toluene and THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is an organic compound classified as a carbamate, an ester derived from carbamic acid. It features a tert-butyl group, a 3-bromo-5-fluorophenyl moiety, and an ethyl group, giving it a unique structure that is versatile in chemical applications. Its molecular formula is C13H15BrFNO2, and it has a molecular weight of 303.18 g/mol.
Applications
- Medicinal Chemistry It serves as a lead compound for developing new pharmaceuticals targeting specific diseases. It can act as a probe to study enzyme-catalyzed reactions and protein-ligand interactions, providing insights into its biological activity and potential therapeutic uses. The biological activity of tert-butyl [1-(3-bromo-5-fluorophenyl)ethyl]carbamate is primarily linked to its potential as a pharmacophore in medicinal chemistry. It may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in neurotransmission pathways. The presence of bromo and fluoro substituents can enhance its binding affinity to biological targets, making it a candidate for further investigation in drug development.
- Chemical Synthesis It is used as a reagent in various chemical synthesis processes. In industrial settings, continuous flow reactors may be employed for efficient synthesis and scalability.
- Scientific Research It has several scientific research applications, including chemistry.
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- Halogen Position: The 3-bromo-5-fluoro substitution in the target compound contrasts with analogs bearing bromine at positions 4 or 5, which may alter steric and electronic properties.
- Fluorine vs. Methyl Substitution : The absence of a methyl group (compared to CAS 1260804-94-1) reduces steric hindrance, favoring nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Reactivity in Cross-Coupling Reactions
The target compound’s bromine atom is a critical site for palladium-catalyzed cross-coupling. In contrast, tert-butyl (2-bromo-3-fluorobenzyl)carbamate () undergoes Suzuki coupling with 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield substituted benzodioxoles (56.6% yield). The benzyl carbamate group in this analog introduces steric effects, reducing reaction efficiency compared to the phenyl-substituted target compound .
Similarly, tert-butyl (2-amino-5-fluorophenyl)carbamate () participates in amide bond formation via HATU-mediated coupling. The amino group in this analog enables divergent reactivity (e.g., peptide synthesis), whereas the bromine in the target compound facilitates cross-coupling .
Stability and Purification
Tert-butyl carbamates generally exhibit high thermal and hydrolytic stability. However, analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) show reduced stability under acidic conditions. The target compound’s purification via silica gel chromatography (similar to ) is standard, but analogs with polar substituents (e.g., amino groups) may require alternative methods like reverse-phase HPLC .
Biological Activity
Tert-butyl (3-bromo-5-fluorophenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The presence of a tert-butyl group enhances lipophilicity, which can influence the compound's bioavailability and interaction with biological membranes.
- Halogen Substituents : The bromine and fluorine atoms are known to modulate the electronic properties of the aromatic ring, potentially affecting the compound's reactivity and binding affinity to biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in disease pathways. For instance, carbamate derivatives often act as inhibitors of serine hydrolases, which are critical in various physiological processes.
- Anticancer Properties : Some studies have indicated that derivatives related to carbamates exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or interference with cell cycle progression.
- Antimicrobial Activity : Compounds containing halogenated aromatic rings have been noted for their antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to penetrate bacterial membranes or interact with microbial targets.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect | IC50 Values |
|---|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | 10 µM | |
| Antimicrobial | Inhibits growth of E. coli | 25 µg/mL | |
| Enzyme Inhibition | Inhibits serine hydrolases | 15 µM |
Case Study: Anticancer Activity
In a study investigating the anticancer potential of similar carbamate derivatives, this compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of approximately 10 µM against MCF-7 cells. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
